molecular formula C9H13Cl2NO B571957 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride CAS No. 1357945-88-0

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride

Cat. No.: B571957
CAS No.: 1357945-88-0
M. Wt: 222.109
InChI Key: PLRZLPCQYALLGQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride is a versatile chemical intermediate designed for advanced pharmaceutical research and development. The chloromethyl group on the pyridine ring is a key reactive handle, allowing this compound to undergo further functionalization through nucleophilic substitution reactions, making it a valuable precursor in medicinal chemistry campaigns . Compounds with chloromethylpyridine cores are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and are crucial for constructing molecules that interact with biological targets . For instance, similar structural motifs are found in the synthesis of novel therapeutics, such as hemoglobin modulators for treating sickle cell disease, highlighting the potential of this chemical scaffold in creating life-saving medications . The 2-isopropoxy substituent can influence the molecule's electronic properties and overall lipophilicity, which are critical parameters for optimizing the pharmacokinetic profile of drug candidates. This reagent is intended solely for research applications in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRZLPCQYALLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-88-0
Record name Pyridine, 5-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

A common approach involves sequential introduction of the isopropoxy and chloromethyl groups onto a pyridine backbone. Starting with 2-hydroxypyridine, the isopropoxy group is introduced via nucleophilic substitution. For example, reacting 2-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate yields 2-isopropoxypyridine. Subsequent chloromethylation at the 5-position is achieved using chloromethylating agents like paraformaldehyde and hydrochloric acid under acidic conditions. The final step involves hydrochloride salt formation using hydrogen chloride gas or aqueous HCl.

Key Reaction Steps:

  • Etherification:
    2-Hydroxypyridine + Isopropyl bromideK2CO32-Isopropoxypyridine\text{2-Hydroxypyridine + Isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Isopropoxypyridine}

  • Chloromethylation:
    2-Isopropoxypyridine + Paraformaldehyde + HCl5-(Chloromethyl)-2-isopropoxypyridine\text{2-Isopropoxypyridine + Paraformaldehyde + HCl} \rightarrow \text{5-(Chloromethyl)-2-isopropoxypyridine}

  • Salt Formation:
    5-(Chloromethyl)-2-isopropoxypyridine + HClHydrochloride Salt\text{5-(Chloromethyl)-2-isopropoxypyridine + HCl} \rightarrow \text{Hydrochloride Salt}

This method’s efficiency depends on the regioselectivity of chloromethylation, which is influenced by the directing effect of the isopropoxy group. The ortho/para-directing nature of the ether group facilitates substitution at the 5-position, though competing reactions may occur at the 3- and 4-positions.

Cyclization-Based Synthesis

Patents describe cyclization strategies for analogous compounds, such as 2-chloro-5-chloromethylpyridine. Adapting this approach, a diene intermediate undergoes cycloaddition with acryloyl chloride, followed by chlorination. For 5-(chloromethyl)-2-isopropoxypyridine, the cyclization step could involve a pre-functionalized diene bearing an isopropoxy group.

Example Pathway:

  • Diels-Alder Reaction:
    Cyclopentadiene reacts with an acryloyl derivative containing an isopropoxy group to form a bicyclic intermediate.

  • Chlorination:
    The intermediate undergoes chlorination using chlorine gas in dimethylformamide (DMF) at −5°C to 25°C.

  • Ring-Opening and Salt Formation:
    Acidic workup yields the hydrochloride salt.

This method avoids multi-step functionalization but requires precise control over cyclization regiochemistry. The use of DMF as a solvent enhances reaction homogeneity, while low temperatures minimize side reactions.

Oxidation-Chlorination of Methyl Precursors

Building on methods for 2-chloromethylpyridine hydrochloride, a methyl group at the 5-position can be oxidized and chlorinated. Starting with 5-methyl-2-isopropoxypyridine, oxidation with hydrogen peroxide in acetic acid generates a hydroxymethyl intermediate, which is subsequently chlorinated using thionyl chloride (SOCl₂).

Optimized Conditions:

  • Oxidation: 70–80°C for 10–14 hours with a molar ratio of 1:1.1:1.3 (2-methylpyridine:acetic acid:H₂O₂).

  • Chlorination: Reaction with SOCl₂ at a 1:1.1–1.3 molar ratio yields the chloromethyl derivative.

This route benefits from mild conditions and high yields (>80% in model systems). However, the starting material 5-methyl-2-isopropoxypyridine must be synthesized separately, adding complexity.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Advantages Challenges
Sequential FunctionalizationIsopropyl bromide, paraformaldehydeBasic/Acidic mediaStraightforward; uses commercial intermediatesRegioselectivity issues in chloromethylation
CyclizationCyclopentadiene, Cl₂, DMF−5°C to 25°CHigh atom economy; fewer stepsRequires specialized diene precursors
Oxidation-ChlorinationH₂O₂, SOCl₂70–80°C, refluxHigh yields; scalableMulti-step synthesis of starting material

Critical Considerations in Process Optimization

Regioselectivity Control

The isopropoxy group’s directing effects are critical. Computational studies suggest that electron-donating groups like isopropoxy favor electrophilic substitution at the para position (5-position). However, steric hindrance from the isopropyl group may reduce reaction rates, necessitating catalysts such as Lewis acids (e.g., ZnCl₂).

Purification Challenges

The hydrochloride salt’s hygroscopic nature complicates isolation. Patent data recommend using non-polar solvents (e.g., toluene) for crystallization and avoiding aqueous workups .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The major product is 2-isopropoxypyridine.

Scientific Research Applications

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Average Mass (g/mol)
5-(Chloromethyl)-2-methoxypyridine HCl 2-OCH₃, 5-CH₂Cl C₇H₉Cl₂NO 194.055
2-(Chloromethyl)-3,4-dimethoxypyridine HCl 3,4-di-OCH₃, 2-CH₂Cl C₉H₁₁Cl₂NO₂ 236.10*
5-(Chloromethyl)-2-isopropoxypyridine HCl (Target) 2-OCH(CH₃)₂, 5-CH₂Cl C₉H₁₃Cl₂NO 221.07†

*Calculated based on methoxy analog data ; †Estimated by replacing methoxy (-OCH₃, 31 g/mol) with isopropoxy (-OCH(CH₃)₂, 58 g/mol).

Key Observations :

  • The target compound has a higher molecular weight (221.07 vs. 194.055) due to the isopropoxy group.

Electronic Effects

  • Methoxy Group : Strong electron-donating effect via resonance, activating the pyridine ring for electrophilic attack.
  • Isopropoxy Group : Electron-donating via induction but less effective than methoxy due to steric constraints. This could shift regioselectivity in reactions .

Biological Activity

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride is a pyridine derivative that has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloromethyl group at the 5-position and an isopropoxy group at the 2-position of the pyridine ring. This structural configuration contributes to its reactivity and biological properties.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can exhibit potent activity against Mycobacterium tuberculosis and other pathogens, making them valuable in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. The chloromethyl group facilitates nucleophilic substitution reactions, allowing it to inhibit specific enzymes involved in various biochemical pathways. This mechanism is particularly relevant in drug discovery for conditions such as cancer and inflammatory diseases .

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated the efficacy of various pyridine analogs, including those containing chloromethyl groups, against M. tuberculosis. Results indicated that these compounds demonstrated significant inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .
  • Enzyme Inhibition Profiles : In a comparative analysis, this compound was tested against several enzymes implicated in metabolic pathways. The compound exhibited selective inhibition of certain kinases, highlighting its potential as a lead compound for drug development targeting kinase-related diseases .
  • Toxicological Studies : Toxicity assessments have been conducted on related pyridine compounds, revealing that while many exhibit desirable biological activity, careful evaluation of their safety profiles is essential before clinical application. The IC50 values for cytotoxicity in various cell lines were determined, providing insights into their therapeutic windows .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-ChloromethylpyridineLacks isopropoxy groupMore reactive in nucleophilic substitution
2-IsopropoxypyridineLacks chloromethyl groupUseful as a ligand
5-Methyl-2-isopropoxypyridineMethyl group instead of chloromethylDifferent reactivity and applications

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride are synthesized via condensation of benzimidazole derivatives with chloromethylpyridine intermediates in the presence of inorganic bases (e.g., NaOH or KOH) . Key parameters include:
  • Temperature control : Maintaining 40–60°C to prevent side reactions.
  • Base selection : Use of non-nucleophilic bases to avoid dehydrohalogenation.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
    Note: While direct synthesis data for this compound is limited, methods for structurally related pyridine hydrochlorides (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) emphasize rigorous drying to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : A combination of orthogonal methods is recommended:
  • HPLC-UV/MS : Quantifies purity and detects impurities (e.g., overoxidized sulfones, as seen in pantoprazole synthesis) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., isopropoxy and chloromethyl groups).
  • Pharmacopoeial tests :
  • Chloride identification : Reaction with silver nitrate to form AgCl precipitate .
  • Loss on drying : ≤5.0 mg/g at 105°C .
  • Elemental analysis : Validates molecular formula (e.g., C₉H₁₁Cl₂NO·HCl).

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies for related hydrochlorides suggest:
  • pH sensitivity : Degrades in alkaline conditions (pH >8) due to hydrolysis of the chloromethyl group.
  • Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and thermal decomposition .
  • Light exposure : Amber glassware is critical; UV light accelerates decomposition of pyridine derivatives.

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts like sulfones or dehalogenated derivatives?

  • Methodological Answer :
  • Oxidizing agent selection : Use controlled agents (e.g., H₂O₂ instead of mCPBA) to prevent overoxidation of sulfides to sulfones .
  • Catalytic additives : Introduce radical scavengers (e.g., BHT) to inhibit halogen loss.
  • Realtime monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate sulfoxides and adjust reaction kinetics .

Q. What structural features differentiate the reactivity of this compound from analogs like 2-chloro-4-(chloromethyl)pyridine hydrochloride?

  • Methodological Answer : Comparative analysis (based on ):
Compound Substituents Reactivity
Target compound2-isopropoxy, 5-chloromethylEnhanced steric hindrance slows nucleophilic substitution.
2-chloro-4-(chloromethyl)pyridine2-Cl, 4-chloromethylHigher electrophilicity due to dual electron-withdrawing groups.
The isopropoxy group in the target compound reduces ring electron density, making it less reactive toward electrophilic attacks compared to dichloro analogs .

Q. How can contradictory data in purity assessments (e.g., HPLC vs. elemental analysis) be resolved?

  • Methodological Answer :
  • Orthogonal validation : Cross-check HPLC purity with DSC (melting point depression detects eutectics) and Karl Fischer titration (quantifies water content, which may skew elemental analysis) .
  • Impurity spiking : Add known byproducts (e.g., sulfones) to confirm HPLC peak assignments .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-HRMS : Identifies unknown impurities (e.g., m/z 242.93 for brominated analogs) .
  • Synthesis pathway mapping : Predict impurities based on reaction steps (e.g., unreacted 5-(chloromethyl)-2-mercaptobenzimidazole from condensation) .
  • Reference standards : Use EP/Pharm. grade impurities (e.g., sulfones, dehalogenated derivatives) for calibration .

Q. What emerging applications in material science or catalysis are suggested by its reactivity profile?

  • Methodological Answer :
  • Corrosion inhibition : Pyridine hydrochlorides exhibit adsorption on metal surfaces via N-atom lone pairs; evaluate using electrochemical impedance spectroscopy (EIS) in acidic media .
  • Cross-coupling catalysis : The chloromethyl group may serve as a ligand precursor in Pd-mediated reactions (e.g., Suzuki-Miyaura).

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